molecular formula C8H10ClNO2S B1348609 4-(2-Chloroethyl)benzenesulfonamide CAS No. 5378-85-8

4-(2-Chloroethyl)benzenesulfonamide

Cat. No. B1348609
CAS RN: 5378-85-8
M. Wt: 219.69 g/mol
InChI Key: WKYSWWZJELJZLO-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)benzenesulfonamide is a chemical compound with the CAS Number: 5378-85-8 . It has a molecular weight of 219.69 .


Molecular Structure Analysis

The molecular formula of 4-(2-Chloroethyl)benzenesulfonamide is C8H10ClNO2S . The InChI code is 1S/C8H10ClNO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) .

Scientific Research Applications

Chemical Synthesis and Transformation

Polymer-supported benzenesulfonamides have been utilized as key intermediates in various chemical transformations, including solid-phase synthesis, which leverages immobilized primary amines and nitrobenzenesulfonyl chloride to yield diverse privileged scaffolds. These methodologies highlight the adaptability of benzenesulfonamide derivatives in the synthesis of complex chemical structures, potentially contributing to the development of novel compounds with significant biological activity (Fülöpová & Soural, 2015).

Carbonic Anhydrase Inhibition

4-(2-Substituted hydrazinyl)benzenesulfonamides have been synthesized and evaluated for their inhibitory effects against human carbonic anhydrase I and II isoenzymes. These derivatives show potent inhibition, indicating potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Gul et al., 2016).

Fluorescence Chemosensing

Benzenesulfonamide derivatives have been developed as colorimetric and fluorescence probes for the selective detection of metal ions in aqueous solutions. These probes, through specific molecular interactions, offer promising applications in environmental monitoring and bioimaging, demonstrating the versatility of benzenesulfonamide-based compounds in sensor technology (Ravichandiran et al., 2020).

Molecular Structure Analysis

The structural and spectroscopic properties of para-halogen benzenesulfonamides have been explored through comprehensive theoretical studies. Investigations into vibrational frequencies, NMR chemical shifts, and molecular geometry provide insight into the effects of halogen substitution on these compounds, enriching our understanding of their chemical behavior and potential interactions in biological systems (Karabacak et al., 2009).

Environmental Contaminant Extraction

Innovative extraction methodologies have been developed for benzotriazoles, benzothiazoles, and benzenesulfonamides from soil samples, employing low-pressurized microwave-assisted extraction. This approach highlights the environmental relevance of benzenesulfonamide derivatives, underscoring their ubiquity as emerging contaminants and the need for efficient detection and removal techniques (Speltini et al., 2016).

properties

IUPAC Name

4-(2-chloroethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYSWWZJELJZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350308
Record name 4-(2-chloroethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroethyl)benzenesulfonamide

CAS RN

5378-85-8
Record name 4-(2-chloroethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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